molecular formula C13H7Cl3FNO B5764607 3,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide

3,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide

Cat. No.: B5764607
M. Wt: 318.6 g/mol
InChI Key: SBRDLBVJPLBZHT-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(4-chloro-2-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzamide structure

Preparation Methods

The synthesis of 3,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3,4-Dichloro-N-(4-chloro-2-fluorophenyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dichloro-N-(4-chloro-2-fluorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds to 3,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide include other substituted benzamides such as:

  • 3,4-Dichlorobenzamide
  • 4-Chloro-2-fluorobenzamide
  • N-(4-Chloro-2-fluorophenyl)benzamide

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications. The unique combination of chlorine and fluorine atoms in this compound gives it distinct characteristics that make it valuable for specific research purposes.

Properties

IUPAC Name

3,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3FNO/c14-8-2-4-12(11(17)6-8)18-13(19)7-1-3-9(15)10(16)5-7/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRDLBVJPLBZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Cl)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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